molecular formula C13H17NO2 B8317322 4-Amino-4-(4-methoxy-phenyl)-cyclohexanone

4-Amino-4-(4-methoxy-phenyl)-cyclohexanone

Cat. No. B8317322
M. Wt: 219.28 g/mol
InChI Key: GPKUAGODSSGMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08513229B2

Procedure details

The title compound was prepared as a white solid from addition of 4-methoxy-phenyl magnesium bromide (Aldrich) to 2-methyl-propane-2-sulfinic acid (1,4-dioxa-spiro[4.5]dec-8-ylidene)-amide (as prepared in Example 84, Step A) followed by the hydrolysis using the procedure described in Step B of Example 84.
Name
4-methoxy-phenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1.[O:11]1[C:15]2([CH2:20][CH2:19][C:18](=[N:21]S(C(C)(C)C)=O)[CH2:17][CH2:16]2)OCC1>>[NH2:21][C:18]1([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH2:19][CH2:20][C:15](=[O:11])[CH2:16][CH2:17]1

Inputs

Step One
Name
4-methoxy-phenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)=NS(=O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1(CCC(CC1)=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.